molecular formula C10H16 B14297590 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene CAS No. 125909-70-8

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene

Katalognummer: B14297590
CAS-Nummer: 125909-70-8
Molekulargewicht: 136.23 g/mol
InChI-Schlüssel: JWYIMGQSFPZVKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene is an organic compound belonging to the class of cycloalkenes. It is characterized by a six-membered ring with two double bonds (diene) and three alkyl substituents: an ethyl group at position 3 and two methyl groups at positions 1 and 2. This compound is of interest due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. For instance, the reaction of 1,3-butadiene with an appropriate dienophile under controlled conditions can yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as transition metal complexes can facilitate the cyclization and functionalization of linear precursors to form the cyclohexene ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.

    Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can yield the corresponding cyclohexane derivative.

    Substitution: Electrophilic substitution reactions can occur at the alkyl-substituted positions, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, osmium tetroxide

    Reduction: Hydrogen gas, Pd/C catalyst

    Substitution: Halogens (e.g., Br2, Cl2), alkyl halides

Major Products

    Oxidation: Epoxides, diols

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated or alkylated cyclohexenes

Wissenschaftliche Forschungsanwendungen

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of dienes and the mechanisms of cycloaddition reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.

    Medicine: Derivatives of this compound may exhibit pharmacological properties, making it a potential lead compound for drug development.

    Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene in chemical reactions involves the interaction of its double bonds with electrophiles or nucleophiles. The conjugated diene system allows for resonance stabilization of intermediates, facilitating reactions such as electrophilic addition and cycloaddition. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Dimethylcyclohexa-1,4-diene
  • 3-Methyl-1,2-dimethylcyclohexa-1,4-diene
  • 1,4-Dimethylcyclohexa-1,3-diene

Uniqueness

3-Ethyl-1,2-dimethylcyclohexa-1,4-diene is unique due to the presence of an ethyl group at position 3, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can lead to different reaction outcomes and applications.

Eigenschaften

CAS-Nummer

125909-70-8

Molekularformel

C10H16

Molekulargewicht

136.23 g/mol

IUPAC-Name

3-ethyl-1,2-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h5,7,10H,4,6H2,1-3H3

InChI-Schlüssel

JWYIMGQSFPZVKV-UHFFFAOYSA-N

Kanonische SMILES

CCC1C=CCC(=C1C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.